molecular formula C21H16O4S2 B3251434 Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis- CAS No. 209464-70-0

Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-

Cat. No.: B3251434
CAS No.: 209464-70-0
M. Wt: 396.5 g/mol
InChI Key: CYPNWHKJDVRBBU-UHFFFAOYSA-N
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Description

Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- is a chemical compound with the molecular formula C21H16O4S2. It is known for its unique structure, which includes two naphthalene rings connected by a methylene bridge and sulfonyl groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- typically involves the reaction of naphthalene derivatives with sulfonyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the methylene bridge .

Industrial Production Methods

In an industrial setting, the production of Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction as in the laboratory but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as halogenated naphthalene compounds .

Scientific Research Applications

Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function. The compound’s unique structure allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, 2,2’-[ethylenebis(sulfonyl)]bis-
  • Naphthalene, 2,2’-[propylenebis(sulfonyl)]bis-
  • Naphthalene, 2,2’-[butylenebis(sulfonyl)]bis-

Uniqueness

Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- is unique due to its methylene bridge, which provides distinct chemical properties compared to its ethylene, propylene, and butylene analogs. This uniqueness makes it particularly valuable in specific chemical reactions and applications .

Properties

IUPAC Name

2-(naphthalen-2-ylsulfonylmethylsulfonyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4S2/c22-26(23,20-11-9-16-5-1-3-7-18(16)13-20)15-27(24,25)21-12-10-17-6-2-4-8-19(17)14-21/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPNWHKJDVRBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-
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Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-
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Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-
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